molecular formula C18H19F4N5 B12238187 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine

Cat. No.: B12238187
M. Wt: 381.4 g/mol
InChI Key: QOQZSMOSPUCHSL-UHFFFAOYSA-N
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Description

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is a complex organic compound that features a combination of fluorinated pyridine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves multiple steps, starting with the preparation of the fluorinated pyridine and piperazine intermediates. The fluorinated pyridine can be synthesized through the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . The piperazine moiety can be synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced synthetic techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium methoxide for substitution reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperazine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is unique due to its combination of fluorinated pyridine and piperazine moieties, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19F4N5

Molecular Weight

381.4 g/mol

IUPAC Name

4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H19F4N5/c1-11-24-15-4-2-3-13(15)16(25-11)26-5-7-27(8-6-26)17-14(19)9-12(10-23-17)18(20,21)22/h9-10H,2-8H2,1H3

InChI Key

QOQZSMOSPUCHSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)F

Origin of Product

United States

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